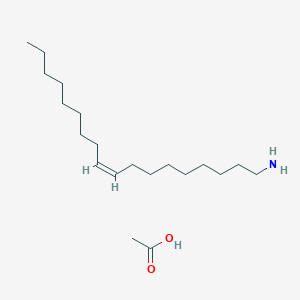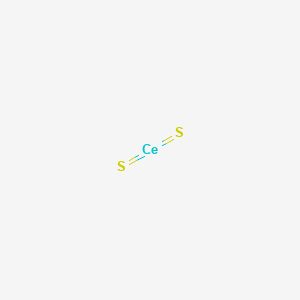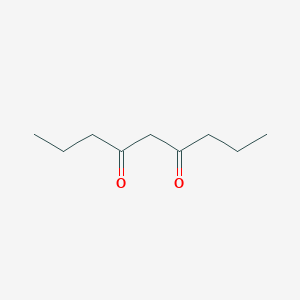
(Z)-Octadec-9-enylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Octadec-9-enylammonium acetate is an organic compound that belongs to the class of ammonium salts It is characterized by the presence of an ammonium ion bonded to an octadec-9-enyl group and an acetate ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enylammonium acetate typically involves the reaction of octadec-9-enylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Octadec-9-enylamine+Acetic Acid→(Z)-Octadec-9-enylammonium acetate
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yield and purity, and may include additional steps such as distillation, filtration, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Octadec-9-enylammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce different ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-Octadec-9-enylammonium acetate is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological membranes and its impact on cell signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have antimicrobial properties and could be explored as a candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-Octadec-9-enylammonium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its action may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-Octadec-9-enylamine: This compound is similar in structure but lacks the acetate ion.
Octadecylammonium acetate: This compound has a similar ammonium ion but with a saturated alkyl chain.
Uniqueness
(Z)-Octadec-9-enylammonium acetate is unique due to the presence of both the unsaturated octadec-9-enyl group and the acetate ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
10460-00-1 |
|---|---|
Fórmula molecular |
C20H41NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
[(Z)-octadec-9-enyl]azanium;acetate |
InChI |
InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9-; |
Clave InChI |
NLGOTHQMVKZTBP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN.CC(=O)O |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC[NH3+].CC(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[NH3+].CC(=O)[O-] |
Key on ui other cas no. |
10460-00-1 |
Sinónimos |
1-octadeceneamine hydrofluoride 9-octadecen-1-amine AmF 355 amine fluoride 335 n-cis-9-octadecenylamine oleamine oleoylamine oleylamine oleylamine acetate oleylamine acetate, (Z)-isomer oleylamine hydrochloride, (Z)-isomer oleylamine hydrofluoride oleylamine hydrofluoride, (Z)-isomer oleylamine phosphate (1:1) oleylamine phosphate (1:1), (Z)-isomer oleylamine, (E)-isomer oleylamine, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione](/img/structure/B79184.png)












